An In-depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol
An In-depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol, a valuable pyridinone derivative for research and development in the pharmaceutical industry. This document details the necessary starting materials, step-by-step experimental protocols, and relevant characterization data, presented in a clear and accessible format.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 36721-61-6 | |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| Synonyms | 3-(Hydroxymethyl)-1-methyl-2(1H)-pyridinone, 1-Methyl-2-pyridone-3-methanol |
Synthetic Pathway Overview
The synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The second step is the selective reduction of the carboxylic acid group to a primary alcohol.
Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical step. While various methods exist for the synthesis of pyridone carboxylic acids, a common approach involves the cyclization of appropriate precursors. For the N-methylated target, a subsequent methylation step is necessary if the initial cyclization does not incorporate the methyl group.
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
This protocol is adapted from a general method for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can then be N-methylated.
Materials:
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Meldrum's acid
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Triethyl orthoformate
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Aniline
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Cyanoacetamide
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Potassium hydroxide (KOH)
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Ethanol (EtOH)
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Concentrated Hydrochloric Acid (HCl)
Procedure:
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Preparation of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione: A mixture of Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5 minutes. The resulting syrupy mass is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes. After cooling to approximately 20°C, the mixture is diluted with 100 mL of water. The product is allowed to crystallize over 2 hours, then filtered, washed with water, 60% ethanol, and finally hexane.
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Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid: To a vigorously stirred suspension of the product from the previous step (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol, potassium hydroxide (0.02 mol) is added. The reaction mixture is stirred for 24 hours. Following this, the mixture is acidified with concentrated HCl to a pH of 5 and maintained for 3 hours. The resulting precipitate is filtered off and washed successively with water and ethanol to yield the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Experimental Protocol: N-Methylation
While a specific protocol for the N-methylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid was not found in the initial search, a general procedure for the N-methylation of pyridones can be adapted. This typically involves a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Materials:
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2-Oxo-1,2-dihydropyridine-3-carboxylic acid
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Dimethyl sulfate or Methyl iodide
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous Dimethylformamide (DMF) or Acetone
Procedure (General):
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To a solution of 2-oxo-1,2-dihydropyridine-3-carboxylic acid in an anhydrous solvent (e.g., DMF), a base (e.g., K₂CO₃ or NaH) is added portion-wise at 0°C.
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The mixture is stirred for a period to allow for deprotonation.
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The methylating agent (e.g., dimethyl sulfate or methyl iodide) is then added dropwise at 0°C.
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The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
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The reaction is quenched with water, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Step 2: Reduction of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
The reduction of the carboxylic acid to a primary alcohol is a key transformation in this synthesis. Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
This protocol is a general procedure for the reduction of carboxylic acids using LiAlH₄ and should be performed with caution due to the reactive nature of the reagent.
Materials:
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1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Dilute Sulfuric Acid (H₂SO₄) or Sodium sulfate (Na₂SO₄) solution
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Diethyl ether
Procedure:
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Reaction Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (excess, typically 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.
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Addition of Carboxylic Acid: A solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
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Quenching: The reaction is cooled to 0°C and cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water or a saturated aqueous solution of sodium sulfate to decompose the excess LiAlH₄ and the aluminum salts.
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Work-up: The resulting mixture is filtered to remove the aluminum salts. The filtrate is extracted with diethyl ether or another suitable organic solvent.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol.
Data Presentation
Table 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
| Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | - | - | - | 1.0 |
| Methylating Agent | - | - | - | - |
| Base | - | - | - | - |
| Product | 153.14 | - | - | - |
| Yield (%) | - |
Table 2: Reduction to 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol
| Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 153.14 | - | - | 1.0 |
| Lithium Aluminum Hydride | 37.95 | - | - | - |
| Product | 139.15 | - | - | - |
| Yield (%) | - |
Safety Precautions
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Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The quenching process should be performed slowly and with extreme caution in a fume hood.
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Dimethyl sulfate and methyl iodide are toxic and carcinogenic. They should be handled with extreme care in a well-ventilated fume hood, using appropriate PPE.
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Aniline is toxic and should be handled in a fume hood.
This guide provides a framework for the synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol. Researchers should consult the primary literature for more specific details and adapt the procedures as necessary based on their experimental setup and available resources. Careful planning and adherence to safety protocols are essential for the successful and safe execution of this synthesis.
